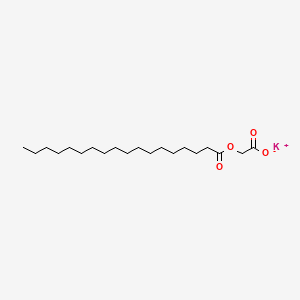
Carbamic acid, butyl-, hexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, butyl-, hexyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, hexyl ester can be synthesized through the reaction of butyl carbamate with hexyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a specific temperature to promote the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous reactors to ensure a steady production rate. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl-, hexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to form carbamic acid and the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions to form different oxidized products.
Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Carbamic acid and hexyl alcohol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Carbamic acid, butyl-, hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, butyl-, hexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release carbamic acid, which can then interact with various biological molecules. The pathways involved in its action include enzyme inhibition and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, propyl-, butyl ester
- Carbamic acid, isopropyl-, hexyl ester
Uniqueness
Carbamic acid, butyl-, hexyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its longer alkyl chain compared to other carbamates makes it suitable for specific applications where higher hydrophobicity and stability are required.
Properties
CAS No. |
1070-59-3 |
|---|---|
Molecular Formula |
C11H23NO2 |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
hexyl N-butylcarbamate |
InChI |
InChI=1S/C11H23NO2/c1-3-5-7-8-10-14-11(13)12-9-6-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI Key |
MUQXLUFNPKWCKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)









